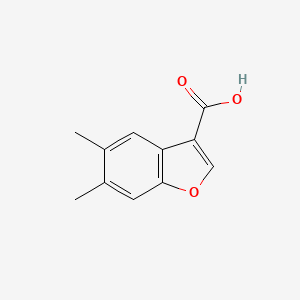

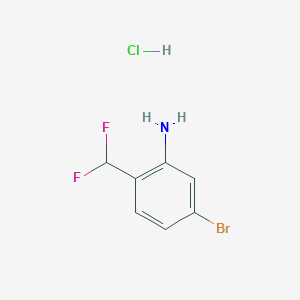

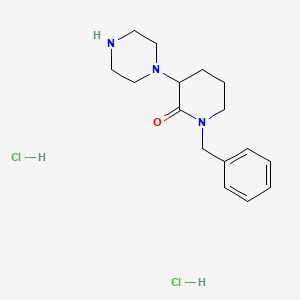

![molecular formula C11H15NO2S B1378821 N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1461713-46-1](/img/structure/B1378821.png)

N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide

Vue d'ensemble

Description

“N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1461713-46-1 . It has a molecular weight of 225.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 286.1±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 126.8±27.9 °C . The index of refraction is 1.570 . The molar refractivity is 59.0±0.4 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds due to its active methoxy and methylsulfanyl groups. These groups can undergo cyclocondensation reactions with aldehydes to form chromenes , which are important in medicinal chemistry.

Biological Activity Studies

The methylsulfanyl group is a common feature in molecules with biological activity. Research into derivatives of N-methoxy-N-methylacetamide could lead to the discovery of new biologically active compounds, potentially useful in pharmacology .

Development of Chemotherapeutic Agents

The structure of N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide allows for its use in the development of novel chemotherapeutic agents. Its ability to form diverse organic heterocycles makes it valuable in creating compounds with potential anticancer properties .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, this compound can be used to introduce the methoxy-methyl group into other molecules, which is a valuable transformation in synthetic organic chemistry .

Material Science Applications

The compound’s unique structure could be explored for the development of new materials with specific electronic or photonic properties, especially in the field of organic electronics .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in the quantification or detection of other substances due to their distinct chemical properties .

Marine Natural Product Synthesis

It has been used in the synthesis of marine natural products like myriaporone and usneoidone, serving as a ketone synthon. This highlights its role in the field of natural product chemistry and drug discovery .

Peptide Research

The compound’s interactions with peptide links and imidazole have been studied, which is significant in understanding protein chemistry and the design of peptide-based drugs .

Mécanisme D'action

“N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide” is an acetamide derivative. Acetamides are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen. They are derived from carboxylic acids (RCOOH) where an -OH group has been replaced by an -NH2 group .

Mode of action

Acetamides can interact with their targets through various mechanisms, often involving the formation or breaking of chemical bonds .

Biochemical pathways

Without specific information on “N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide”, it’s difficult to say which biochemical pathways it might affect. Acetamides can be involved in a wide range of biochemical pathways, depending on their specific structure and targets .

Pharmacokinetics

In general, the ADME properties of a compound depend on its chemical structure and can greatly influence its bioavailability .

Result of action

The effects would depend on the specific targets and mode of action of the compound .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information, it’s difficult to say how these factors might influence "n-methoxy-n-methyl-2-[2-(methylsulfanyl)phenyl]acetamide" .

Propriétés

IUPAC Name |

N-methoxy-N-methyl-2-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCZZUTVTYANDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1378739.png)

![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)

![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)

![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)

![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)